molecular formula C11H7ClN2O B8686214 1-Chloro-4-(prop-2-ynyloxy)phthalazine CAS No. 1217471-98-1

1-Chloro-4-(prop-2-ynyloxy)phthalazine

Cat. No. B8686214
CAS RN: 1217471-98-1
M. Wt: 218.64 g/mol
InChI Key: SBJSMKRDHUPWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(prop-2-ynyloxy)phthalazine is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-(prop-2-ynyloxy)phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(prop-2-ynyloxy)phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1217471-98-1

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

1-chloro-4-prop-2-ynoxyphthalazine

InChI

InChI=1S/C11H7ClN2O/c1-2-7-15-11-9-6-4-3-5-8(9)10(12)13-14-11/h1,3-6H,7H2

InChI Key

SBJSMKRDHUPWSL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-propynol (3 mL) is slowly added sodium (70 mg, 3.04 mmol) followed by 1,4-dichlorophthalazine (400 mg, 2.01 mmol). The brown suspension obtained is stirred under argon for 2 min and then heated at 121-133° C. for 2 h. Excess 2-propynol is removed under vacuum, and the residue is diluted with cold water and then extracted with CHCl3 (120 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (25% to 50% ethyl acetate/hexane) to give 66 mg (15%) of 2 as a cream solid, mp 134-136° C. IR 2882, 1404, 1292 cm−1; 1H NMR (CDCl3) δ 2.61 (t, J=2.4 Hz, 1H, C≡CH), 5.33 (d, J=2.4 Hz, 2H, CH2C≡CH), 7.94-8.04 (m, 2H, 6,7-PhthH), 8.24 (m, 5-PhthH), 8.31 ppm (m, 8-PhthH).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Yield
15%

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